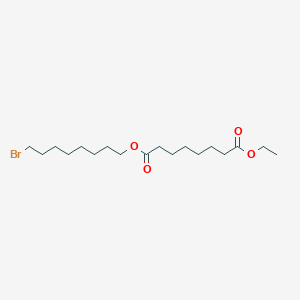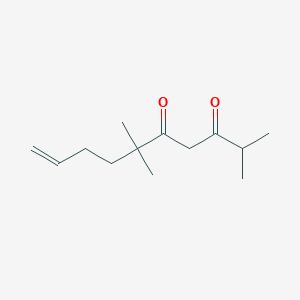![molecular formula C8H15NO3S B14230883 Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate CAS No. 463962-31-4](/img/structure/B14230883.png)
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is a complex organic compound with a unique structure that includes both amino and sulfanylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid derivatives with hydroxymethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanylidene group to sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can influence enzyme activity and metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is unique due to its combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
463962-31-4 |
|---|---|
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
methyl 6-(hydroxymethylamino)-6-sulfanylidenehexanoate |
InChI |
InChI=1S/C8H15NO3S/c1-12-8(11)5-3-2-4-7(13)9-6-10/h10H,2-6H2,1H3,(H,9,13) |
Clave InChI |
MVJWCAANWHVOEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC(=S)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


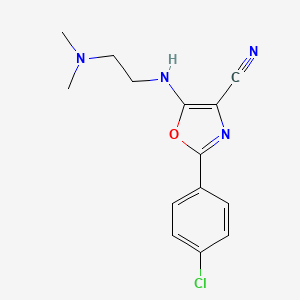

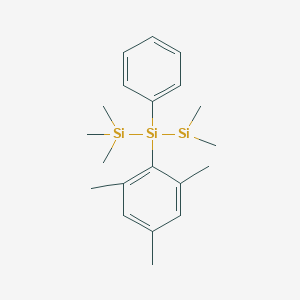
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)
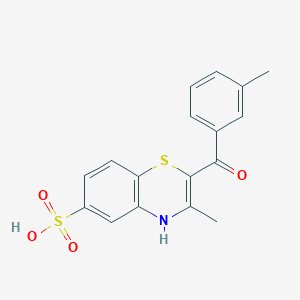
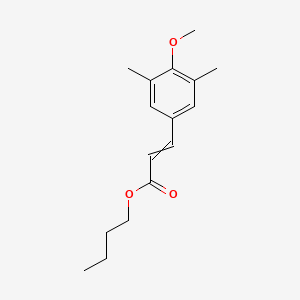

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
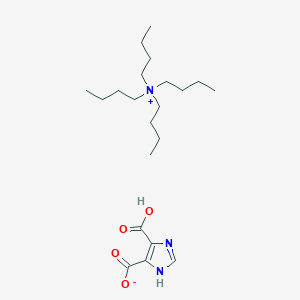
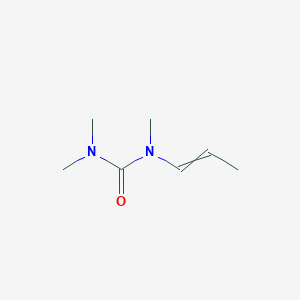
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
